Product packaging for Zinc bis(dinonylnaphthalenesulphonate)(Cat. No.:CAS No. 28016-00-4)

Zinc bis(dinonylnaphthalenesulphonate)

Cat. No.: B13743031
CAS No.: 28016-00-4
M. Wt: 984.8 g/mol
InChI Key: COGHWIKGZJHSAG-UHFFFAOYSA-L
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Description

Contextual Overview of Dinonylnaphthalenesulfonates and Their Derivatives

Dinonylnaphthalenesulfonates are a subgroup of anionic surfactants derived from the sulfonation of dinonylnaphthalene (B12650604). The parent compound, dinonylnaphthalene, is produced by the alkylation of naphthalene (B1677914) with nonene. Subsequent sulfonation yields dinonylnaphthalenesulfonic acid, a highly viscous and oil-soluble substance.

These compounds are noted for their amphiphilic nature, possessing a large, hydrophobic dinonylnaphthalene group and a polar, hydrophilic sulfonate group. This structure allows them to function effectively at the interface between oil and other phases. The sulfonic acid can be neutralized with various bases (metallic oxides, hydroxides, or carbonates) to form sulfonate salts, each with distinct properties. saapedia.org For example, salts can be formed with calcium, barium, sodium, or, in this article's focus, zinc. These derivatives are widely used as additives in lubricating oils, greases, and fuels, where they serve as detergents, rust inhibitors, and demulsifiers. The long, branched nonyl chains contribute to their excellent solubility in hydrocarbon-based fluids.

Significance of Zinc Bis(dinonylnaphthalenesulphonate) in Specialized Chemical Systems

The zinc salt derivative, Zinc bis(dinonylnaphthalenesulphonate), exhibits a unique combination of properties that make it valuable in several specialized applications, primarily as a high-performance additive.

Corrosion and Rust Inhibition: A primary application of this compound is as a rust inhibitor in rust-preventive oils, greases, and other lubricants. made-in-china.com Its chemical structure allows it to form a protective film on metal surfaces, preventing moisture and corrosive agents from initiating oxidation. It demonstrates excellent oil-solubility and is compatible with other common lubricant additives. made-in-china.com For instance, research has shown its effectiveness in inhibiting copper corrosion when used in combination with other additives like zinc dialkyl dithiophosphates (ZDDPs). made-in-china.comgoogle.com

Demulsification: The compound also functions as an effective anti-emulsifier. In systems where water contamination is a risk, such as in industrial lubricants, it helps to separate water from the oil phase, preventing the formation of stable emulsions that can impair lubricant performance and promote corrosion. made-in-china.com

Antistatic Properties: While direct research on the zinc salt as an antistatic agent is limited, its parent acid, dinonylnaphthalenesulfonic acid (DINNSA), is a key component in the well-known antistatic additive Stadis 450, used in jet fuels. wikipedia.org Antistatic agents work by increasing the electrical conductivity of a material, thereby dissipating static charges. wikipedia.org The molecular structure of dinonylnaphthalenesulfonates, with both hydrophobic and hydrophilic regions, is conducive to this function. wikipedia.org This suggests that the zinc salt may also possess or contribute to antistatic properties in certain formulations.

Below is a table of the key chemical and physical properties of Zinc bis(dinonylnaphthalenesulphonate).

PropertyValue
CAS Number 28016-00-4
Molecular Formula C₅₆H₈₆O₆S₂Zn
Molecular Weight 984.82 g/mol
Density 1.09 g/cm³ (at 20°C)
Water Solubility 229 µg/L (at 20°C)
LogP (Octanol-Water Partition Coefficient) 6.5

Data sourced from ChemicalBook and ChemSpider. chemicalbook.comchemspider.com

Historical Development and Evolution of Academic Inquiry into the Compound

Academic and industrial inquiry into Zinc bis(dinonylnaphthalenesulphonate) is closely tied to the broader development of lubricant and fuel additives in the mid-20th century. The need for more stable and higher-performing lubricants for industrial machinery and engines drove research into various organometallic compounds.

One of the earlier documented applications can be found in patent literature from the early 1970s. For example, a 1971 patent focused on lubricant compositions demonstrated the effectiveness of "Zinc dinonyl naphthalene sulfonate" in combination with basic calcium petroleum sulfonate to inhibit copper corrosion caused by metal dithiophosphates. google.com This indicates that by this period, the compound was already recognized for its specific utility as a corrosion inhibitor within complex additive packages.

The table below, adapted from the 1971 patent, illustrates a fluid composition used to test the compound's effectiveness in inhibiting copper corrosion. google.com

ComponentWeight Percent
Zinc bis(octylphenyl)dithiophosphate1.0%
Zinc dinonyl naphthalene sulfonate 2.0%
Basic calcium petroleum sulfonate10.0%
Mineral OilBalance

This formulation was tested to demonstrate the synergistic effect of the additive combination in protecting metal surfaces. google.com

Subsequent research has focused on refining the synthesis and application of Zinc bis(dinonylnaphthalenesulphonate). The synthesis process typically involves the sulfonation of dinonylnaphthalene with concentrated sulfuric acid, followed by a neutralization reaction with a zinc source such as zinc carbonate. saapedia.org Modern inquiry continues to explore its performance characteristics, compatibility with new base oils and additive technologies, and its role in creating more durable and efficient industrial fluids.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C56H86O6S2Zn B13743031 Zinc bis(dinonylnaphthalenesulphonate) CAS No. 28016-00-4

Properties

CAS No.

28016-00-4

Molecular Formula

C56H86O6S2Zn

Molecular Weight

984.8 g/mol

IUPAC Name

zinc;2,3-di(nonyl)naphthalene-1-sulfonate

InChI

InChI=1S/2C28H44O3S.Zn/c2*1-3-5-7-9-11-13-15-19-24-23-25-20-17-18-22-27(25)28(32(29,30)31)26(24)21-16-14-12-10-8-6-4-2;/h2*17-18,20,22-23H,3-16,19,21H2,1-2H3,(H,29,30,31);/q;;+2/p-2

InChI Key

COGHWIKGZJHSAG-UHFFFAOYSA-L

Canonical SMILES

CCCCCCCCCC1=CC2=CC=CC=C2C(=C1CCCCCCCCC)S(=O)(=O)[O-].CCCCCCCCCC1=CC2=CC=CC=C2C(=C1CCCCCCCCC)S(=O)(=O)[O-].[Zn+2]

physical_description

Liquid

Origin of Product

United States

Synthetic Methodologies and Precursor Chemistry

Synthesis Pathways for Dinonylnaphthalenesulfonic Acid Precursors

The foundational precursor for Zinc bis(dinonylnaphthalenesulphonate) is dinonylnaphthalenesulfonic acid. Its synthesis is a two-stage process involving the alkylation of naphthalene (B1677914) followed by sulfonation.

Sulfonation Reactions and Regioselectivity Considerations

The sulfonation of dinonylnaphthalene (B12650604) is an electrophilic aromatic substitution reaction where a sulfonic acid group (-SO₃H) is introduced onto the aromatic naphthalene core. The choice of sulfonating agent is critical, with common reagents including concentrated sulfuric acid, oleum (B3057394) (fuming sulfuric acid), and sulfur trioxide. google.comgoogle.comshokubai.org The reaction is typically conducted in a non-aromatic, inert solvent, such as hexane (B92381) or heptane, to maintain the reaction mixture in a liquid state and ensure thorough mixing. google.comgoogleapis.com

Regioselectivity—the position at which the sulfonic acid group attaches to the dinonylnaphthalene structure—is a key consideration. In the sulfonation of unsubstituted naphthalene, the reaction is subject to kinetic versus thermodynamic control. stackexchange.com At lower temperatures, the alpha-position (C1) is favored (kinetic product), while at higher temperatures, the more stable beta-position (C2) product predominates (thermodynamic product). shokubai.orgstackexchange.com The presence of the two bulky nonyl groups in dinonylnaphthalene introduces significant steric hindrance, which influences the final position of the sulfonic acid group. This steric effect generally directs the incoming sulfonyl group to the less hindered positions on the naphthalene rings. The amount of sulfonating agent used can also determine whether a monosulfonic acid or a disulfonic acid is the main product. google.com

Table 1: Factors Influencing Regioselectivity in Naphthalene Sulfonation

FactorConditionPredominant IsomerRationale
Temperature Low (e.g., < 80°C)Alpha (α)Kinetically controlled product; lower activation energy. stackexchange.com
High (e.g., > 150°C)Beta (β)Thermodynamically controlled product; greater stability due to reduced steric hindrance. shokubai.orgstackexchange.com
Sulfonating Agent Concentrated H₂SO₄Mixture, temperature-dependentStandard reagent. shokubai.org
Oleum (H₂SO₄ + SO₃)Can favor specific isomers depending on SO₃ concentration and temperature.More potent sulfonating agent. google.com
Steric Hindrance Bulky alkyl groups (e.g., nonyl)Substitution at less hindered positionsThe large size of the nonyl groups blocks access to adjacent positions on the naphthalene ring.

Alkylation Strategies for Naphthalene Functionalization

The initial step in the synthesis is the alkylation of naphthalene with nonene, a nine-carbon olefin, to produce dinonylnaphthalene. wikipedia.org This reaction is a classic Friedel-Crafts alkylation, a fundamental method for attaching alkyl groups to an aromatic ring. wikipedia.org The process involves reacting naphthalene with a highly branched nonene isomer, such as tripropylene, in the presence of a catalyst. google.com

Commonly used catalysts for this reaction are strong Lewis acids like aluminum chloride (AlCl₃) or proton acids such as concentrated sulfuric acid or hydrogen fluoride. google.comgoogle.comgoogle.com The choice of catalyst can influence the reaction rate and the isomeric distribution of the resulting dinonylnaphthalene. The reaction is typically performed in a suitable anhydrous solvent to dissolve the reactants and facilitate the reaction. google.com

Table 2: Catalysts and Conditions for Naphthalene Alkylation

CatalystReactantsSolventTemperature RangeReference
Concentrated Sulfuric Acid (98%)Naphthalene, NoneneStraight-run gasoline-2°C to 12°C google.com
Aluminum Chloride (AlCl₃)Naphthalene, Nonene, Monononyl naphthaleneNo. 120 solvent oilNot specified google.com
Hydrogen Fluoride or Aluminum ChlorideNaphthalene, Highly branched nonenesAnhydrous solventNot specified google.com

Conversion Processes to Zinc Bis(dinonylnaphthalenesulphonate)

Following the synthesis of dinonylnaphthalenesulfonic acid, the final step is its conversion into the corresponding zinc salt through a neutralization reaction.

Reaction Mechanisms Involving Zinc Precursors (e.g., Zinc Oxide, Zinc Metal)

The conversion of dinonylnaphthalenesulfonic acid to its zinc salt is typically an acid-base neutralization reaction. The most commonly cited zinc precursor is zinc oxide (ZnO). google.comgoogle.com The reaction mechanism involves the proton of the sulfonic acid group (-SO₃H) reacting with the oxide ion (O²⁻) from zinc oxide. Two molecules of the sulfonic acid are required to react with one molecule of zinc oxide, yielding one molecule of zinc bis(dinonylnaphthalenesulphonate) and one molecule of water.

The general reaction is as follows: 2 R-SO₃H + ZnO → (R-SO₃)₂Zn + H₂O (where R represents the dinonylnaphthalenyl group)

This process effectively replaces the acidic proton of the sulfonic acid with a zinc ion (Zn²⁺), forming the stable salt. google.comsaapedia.org Other basic zinc compounds, such as zinc hydroxide (B78521) or zinc carbonate, could also be used in a similar fashion. researchgate.net The use of zinc metal is less common for this application, as it would involve a redox reaction rather than a simple acid-base neutralization.

Optimization of Reaction Conditions for Yield and Purity

Optimizing the synthesis is crucial for achieving high yield and purity of the final product. Key parameters that are controlled include temperature, solvent, reactant ratios, and purification methods. mdpi.comresearchgate.net

For the initial sulfonation step, dissolving the dinonylnaphthalene in an inert solvent like petroleum naphtha or hexane is essential to keep the reaction in a liquid state and allow for efficient mixing with the sulfuric acid. google.com After sulfonation, the reaction mixture is often "quenched" by adding a specific amount of water, which helps to separate the desired sulfonic acid from the spent sulfuric acid layer. googleapis.com

In the final neutralization step, the reaction between the sulfonic acid and zinc oxide may be facilitated by gentle heating, for instance, to temperatures between 50 and 60°C. google.com The use of a hydrocarbon oil as a solvent during this stage can help manage the viscosity of the product. google.com Subsequent purification often involves washing the product solution with water to remove any remaining impurities, followed by distillation to remove the solvent and any residual water, resulting in a pure, oil-soluble product. google.comgoogleapis.com

Table 3: Optimization Parameters in the Synthesis of Zinc Bis(dinonylnaphthalenesulphonate)

Synthesis StepParameterOptimized ConditionPurposeReference
Sulfonation SolventInert hydrocarbon (e.g., hexane)Maintain liquid state, facilitate mixing google.com
Temperature≤ 40°CControl reaction rate and side reactions googleapis.com
Purification QuenchingAddition of 0.09 to 0.18 parts water per part of sulfonating agentImprove separation of sulfonic acid from sludge googleapis.com
WashingAqueous washingRemove water-soluble impurities google.com
Neutralization Zinc PrecursorZinc Oxide (ZnO)Efficient and direct acid-base reaction google.comgoogle.com
Temperature50 - 60°CFacilitate reaction to form the zinc salt google.com
SolventHydrocarbon oilDecrease viscosity and facilitate handling google.com

Development of Green Chemistry Approaches in Synthesis

In line with modern chemical manufacturing principles, efforts are being made to develop more environmentally benign ("green") synthesis routes for chemicals like zinc bis(dinonylnaphthalenesulphonate). Green chemistry focuses on reducing waste, using less hazardous materials, and improving energy efficiency. mdpi.comnih.gov

For the alkylation step, a significant green improvement is the potential replacement of traditional catalysts like aluminum chloride and concentrated sulfuric acid. These catalysts are often used in stoichiometric amounts and generate significant acidic waste. Ionic liquids, such as chloroaluminate(III) ionic liquids, have been investigated as alternative catalysts for the Friedel-Crafts alkylation of naphthalene. researchgate.net Ionic liquids can be highly active, selective, and, crucially, are often recyclable, thereby reducing waste and environmental impact. researchgate.net

Another green approach is the adoption of solvent-free reaction conditions. Mechanochemistry, which uses mechanical energy (e.g., milling) to drive chemical reactions, has been successfully used to prepare other zinc compounds like zinc pyrithione (B72027) without the need for solvents. researchgate.net While not yet specifically documented for zinc bis(dinonylnaphthalenesulphonate), such solvent-free methods represent a promising avenue for future green synthesis development. The use of biological synthesis methods, for example using plant extracts or microorganisms, has also become a prominent green approach for producing zinc oxide nanoparticles, highlighting a trend towards more sustainable practices in zinc chemistry. mdpi.commdpi.com

As a result, it is not possible to generate an article that adheres to the strict and detailed outline provided in the user's instructions. The creation of scientifically accurate and informative content for each specified subsection requires access to primary research data which is currently unavailable. The general information found on related compounds or analytical techniques is insufficient to meet the specific requirements of the request.

Therefore, the generation of the requested article focusing solely on the advanced molecular and structural characterization of Zinc bis(dinonylnaphthalenesulphonate) cannot be completed at this time due to the lack of necessary scientific data.

Molecular Structure and Advanced Characterization

Theoretical and Computational Modeling of Molecular Behavior

The intricate molecular behavior of zinc bis(dinonylnaphthalenesulphonate) can be elucidated through advanced theoretical and computational modeling techniques. These methods provide profound insights into the molecule's electronic structure, reactivity, and its interactions at a sub-nanoscale level, which are often challenging to probe experimentally.

Quantum Chemical Calculations (e.g., DFT) for Electronic Structure and Reactivity

Quantum chemical calculations, particularly Density Functional Theory (DFT), are powerful tools for investigating the electronic properties of zinc bis(dinonylnaphthalenesulphonate). DFT allows for the detailed analysis of electron distribution, molecular orbital energies, and the prediction of reactivity.

In a typical DFT study of this compound, the geometry of the molecule would first be optimized to find its most stable three-dimensional conformation. This involves calculating the forces on each atom and adjusting their positions until a minimum energy structure is achieved. From this optimized geometry, a wealth of electronic information can be extracted. For instance, the analysis of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) is crucial. The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is a key indicator of the molecule's chemical reactivity and stability. A smaller gap generally suggests that the molecule is more reactive.

Furthermore, Molecular Electrostatic Potential (MEP) maps can be generated to visualize the charge distribution across the molecule. mdpi.com These maps are invaluable for predicting how the molecule will interact with other chemical species. Regions of negative potential (typically colored red) indicate areas that are rich in electrons and susceptible to electrophilic attack, such as the sulfonate groups. Conversely, regions of positive potential (colored blue) are electron-deficient and are likely sites for nucleophilic attack. In the case of zinc bis(dinonylnaphthalenesulphonate), the area around the zinc ion and the naphthalene (B1677914) rings would be of particular interest.

DFT calculations can also predict spectroscopic properties, which can then be compared with experimental data for validation. For example, theoretical vibrational spectra (FT-IR) can be computed to identify characteristic stretching modes, such as those for the S=O and Zn-O bonds, confirming the structural integrity of the molecule. mdpi.com

Table 1: Representative Data from a Hypothetical DFT Study on Zinc bis(dinonylnaphthalenesulphonate)

Calculated ParameterPredicted Value/ObservationSignificance
HOMO-LUMO Energy Gap~4-5 eVIndicates high chemical stability.
Molecular Electrostatic Potential (MEP)Negative potential localized on sulfonate groups; Positive potential near the zinc ion.Predicts sites for electrophilic and nucleophilic interactions, respectively.
Charge on Zinc Ion+1.5 to +1.8Indicates a significant degree of ionic character in the Zn-O bonds.
Key Vibrational FrequenciesS=O stretch: ~1200-1250 cm⁻¹; Zn-O stretch: ~400-450 cm⁻¹Provides theoretical benchmarks for experimental spectroscopic analysis. mdpi.com

Molecular Dynamics Simulations for Intermolecular Interactions and Self-Assembly

Molecular Dynamics (MD) simulations are employed to study the dynamic behavior of molecules over time, providing insights into intermolecular interactions and the process of self-assembly. For a molecule like zinc bis(dinonylnaphthalenesulphonate), which has both polar (sulfonate head) and nonpolar (dinonylnaphthalene tails) regions, MD simulations are particularly useful for understanding its behavior in different environments, such as in nonpolar solvents where it is often used.

In a typical MD simulation, a system is constructed consisting of multiple molecules of zinc bis(dinonylnaphthalenesulphonate) and, if applicable, solvent molecules. The interactions between all atoms are described by a force field, which is a set of parameters that define the potential energy of the system. nih.govaip.org The simulation then calculates the forces on each atom and solves Newton's equations of motion to track the trajectory of every atom over a period of time, typically from nanoseconds to microseconds.

These simulations can reveal how the molecules interact with each other and with the solvent. For instance, in a nonpolar solvent, the polar sulfonate heads, coordinated with the zinc ion, are likely to aggregate together to minimize their unfavorable interactions with the solvent. This aggregation can lead to the formation of reverse micelles, where the polar cores are shielded from the nonpolar environment by the bulky dinonylnaphthalene (B12650604) tails. MD simulations can provide detailed information about the size, shape, and stability of these aggregates.

The simulations can also quantify various structural and dynamic properties. Radial distribution functions can be calculated to understand the local arrangement of molecules around each other. The simulations can also shed light on the conformational flexibility of the dinonylnaphthalene chains and how this flexibility influences the packing of the molecules within an aggregate.

Table 2: Illustrative Parameters and Outputs from a Hypothetical MD Simulation of Zinc bis(dinonylnaphthalenesulphonate) in a Nonpolar Solvent

Simulation Parameter/OutputExample Value/ObservationInsight Provided
Simulation Time100 nsAllows for the observation of equilibrium self-assembly processes.
Force FieldOPLS-AA or similarEnsures accurate representation of intermolecular forces.
Aggregate Size5-10 moleculesCharacterizes the typical size of reverse micelles formed.
Radial Distribution Function (Zn-Zn)Peak at ~8-10 ÅIndicates the average distance between the cores of adjacent micelles.
Solvent Accessible Surface Area (SASA)Reduced for sulfonate groups in aggregatesConfirms the sequestration of polar heads away from the nonpolar solvent.

Mechanistic Investigations of Functional Roles

Principles of Interfacial Activity and Colloidal Stabilization

The interfacial activity of Zinc bis(dinonylnaphthalenesulphonate) is central to its function as a stabilizer and emulsifier. The molecule is amphiphilic, consisting of a large, non-polar organic component and a polar, ionic head. This structure dictates its orientation and aggregation at the interfaces between different phases, such as oil and water or oil and a solid surface.

Adsorption Mechanisms at Solid-Liquid and Liquid-Liquid Interfaces

The adsorption of Zinc bis(dinonylnaphthalenesulphonate) at interfaces is a spontaneous process driven by the reduction of interfacial energy. The molecule is composed of two large dinonylnaphthalene (B12650604) groups, which are highly oil-soluble (lipophilic), and a central zinc sulfonate group, which is polar (hydrophilic).

At Solid-Liquid Interfaces (e.g., Metal-Oil): In a non-polar medium like lubricating oil, the polar zinc sulfonate head has a strong affinity for metal surfaces, which are typically covered by a thin layer of polar metal oxides and hydroxides. This polar-polar interaction leads to the specific adsorption of the molecule onto the metal substrate. rsc.org The two bulky, non-polar dinonylnaphthalene "tails" then extend into the non-polar oil phase, forming a tightly packed, adsorbed layer. This layer acts as a barrier, preventing corrosive agents from reaching the metal surface.

At Liquid-Liquid Interfaces (e.g., Oil-Water): At an oil-water interface, the molecules orient themselves with the polar zinc sulfonate group in the water phase and the non-polar tails in the oil phase. This arrangement lowers the interfacial tension between the two immiscible liquids, which is the fundamental principle of emulsification. The effectiveness of this adsorption helps to create stable mixtures of oil and water.

The adsorption process can be influenced by the solvation structure of the ions at the interface and the presence of other additives, which can lead to competitive adsorption for surface sites. rsc.orgmdpi.com

Micellization and Vesicle Formation in Solution Systems

Like other surfactants, Zinc bis(dinonylnaphthalenesulphonate) can form colloidal aggregates known as micelles when its concentration in a solvent exceeds a certain threshold, the Critical Micelle Concentration (CMC).

In Non-Polar Solvents (Reverse Micelles): In hydrocarbon-based lubricants, the compound forms reverse micelles. In these structures, the polar zinc sulfonate heads aggregate in the core to minimize their unfavorable contact with the non-polar solvent, while the lipophilic dinonylnaphthalene tails extend outwards into the oil. These nano-sized aggregates can solubilize small amounts of water and other polar contaminants within their cores, which is a key mechanism for its function as a rust inhibitor and demulsifier.

Micelle Overdosing: While essential for its function, excessive concentration of the additive can lead to the formation of large micelles that may impair other lubricant properties, such as detergency and dispersion. minglanchem.com

Information regarding vesicle formation by this specific compound is not extensively documented in the context of its typical applications. The primary mode of aggregation in non-polar media is the formation of reverse micelles.

Stabilization Mechanisms of Dispersions and Emulsions

Zinc bis(dinonylnaphthalenesulphonate) is an effective stabilizer for dispersions (solid particles in a liquid) and emulsions (liquid droplets in another liquid). The primary stabilization mechanism in oil-based systems is steric hindrance. unimi.it

Once adsorbed onto the surface of water droplets or solid particles, the long, bulky dinonylnaphthalene tails project into the surrounding oil. When two such droplets or particles approach each other, these projecting tails begin to overlap. This interpenetration results in a localized increase in concentration and a reduction in the conformational entropy of the alkyl chains, leading to a strong repulsive force. This steric barrier physically prevents the droplets or particles from coalescing or agglomerating, thus ensuring the stability of the dispersion or emulsion. nih.govuoregon.edu In some systems, electrostatic effects can also contribute to stabilization. nih.gov

Mechanistic Aspects in Tribological Systems

In tribological systems, such as in engines and industrial machinery, Zinc bis(dinonylnaphthalenesulphonate) functions to protect surfaces under boundary lubrication conditions. This is the regime where the lubricant film is too thin to completely separate moving surfaces, leading to asperity-asperity contact. whiterose.ac.uk Its protective function is achieved through the formation of a sacrificial surface film and the modification of friction.

Formation and Characteristics of Tribofilms on Material Surfaces

Under the high temperatures and pressures generated at the contact points between surface asperities, lubricant additives can undergo chemical reactions to form a protective layer known as a tribofilm. whiterose.ac.ukscispace.com This process is a form of mechanochemistry or tribochemistry, where mechanical energy activates chemical reactions. rsc.org

The formation mechanism involves several steps:

Adsorption: The Zinc bis(dinonylnaphthalenesulphonate) molecules first adsorb onto the metal surface.

Tribochemical Reaction: The frictional heat and shear stress at the asperity contacts cause the adsorbed molecules to decompose. nih.gov

Film Formation: The decomposition products, likely consisting of a complex mixture of zinc oxides, zinc sulfates, and organic polymers derived from the naphthalene (B1677914) structure, react with the iron surface and with each other to form a thin, durable, and sacrificial film. mdpi.com

This tribofilm is a distinct entity from the initially adsorbed layer and is typically patchy, growing to cover the surface in pad-like structures with a thickness often in the range of 50-150 nm. whiterose.ac.uk It is continuously formed and removed during operation, reaching a dynamic equilibrium. nih.gov

Table 1: General Characteristics of Additive-Derived Tribofilms
PropertyTypical DescriptionGoverning Factors
Formation Trigger Tribochemical reactions at asperity contactsLoad, Temperature, Sliding Speed, Shear Stress rsc.org
Typical Thickness 50 - 150 nanometersAdditive concentration, Operating Conditions whiterose.ac.uk
Composition Complex mixture of metal oxides, sulfates/phosphates, and organic degradation productsAdditive Chemistry (e.g., presence of S, P, Zn) mdpi.com
Morphology Initially forms as isolated pads, grows to a patchy filmDuration of contact, Surface topography whiterose.ac.uk

Mechanisms of Friction Modification

Friction modification is a direct result of the presence and properties of the tribofilm. The primary mechanism is the prevention of direct metal-to-metal contact and the introduction of a layer with lower shear strength. researchgate.netresearchgate.net

Prevention of Adhesion: The tribofilm acts as a solid barrier between moving surfaces, preventing the formation of adhesive junctions (micro-welds) between asperities, which is a major source of friction and wear. nih.gov

The effectiveness of friction modification depends on the tribofilm's ability to constantly replenish itself in high-wear areas, maintaining a protective separation between the sliding components. nih.gov

Table 2: Illustrative Impact of Friction Modifier Additives on Tribological Parameters
ParameterBase Oil (No Additive)Oil + Friction ModifierMechanism of Change
Coefficient of Friction HigherLowerFormation of a low-shear-strength tribofilm minglanchem.comresearchgate.net
Wear Rate HigherLowerPrevents direct metal-to-metal contact and adhesive wear scispace.com
Surface Interaction Asperity adhesion and abrasionShearing of sacrificial tribofilmSeparation of surfaces by a protective layer nih.gov

Pathways for Wear Mitigation and Anti-wear Action

While direct mechanistic studies on Zinc bis(dinonylnaphthalenesulphonate) are not extensively documented in publicly available literature, its anti-wear properties can be inferred from the well-understood mechanisms of analogous zinc-containing lubricant additives, such as zinc dialkyldithiophosphates (ZDDPs). The primary mechanism involves the formation of a protective tribofilm on metallic surfaces under conditions of boundary lubrication.

This process is believed to be initiated by the thermal decomposition of the Zinc bis(dinonylnaphthalenesulphonate) molecule at the elevated temperatures generated by friction at asperity contacts between sliding surfaces. This decomposition likely breaks down the ionic bond between the zinc cation and the sulfonate groups, as well as initiating the degradation of the organic ligands.

The decomposition products, including zinc oxide and various sulfur- and carbon-containing species, react with the iron-based surface to form a thin, durable, and sacrificial film. This tribofilm is typically composed of a complex mixture of zinc and iron phosphates, sulfates, and oxides. The formation of a glassy zinc polyphosphate layer is a key feature of the anti-wear films generated by ZDDPs, and a similar phosphate (B84403) or sulfate (B86663) glass may be formed from the sulfonate precursor under tribochemical stress.

The anti-wear film serves multiple functions:

It acts as a physical barrier, preventing direct metal-to-metal contact and adhesion.

It has a lower shear strength than the underlying metal, localizing shearing within the film and reducing frictional forces.

It can absorb mechanical energy, protecting the substrate from plastic deformation and wear.

The effectiveness of the anti-wear film is dependent on a dynamic equilibrium between its formation and removal. The rate of film formation is influenced by temperature, pressure, and shear stress at the contact points, while removal occurs through mechanical abrasion and chemical degradation.

Table 1: Postulated Key Components in the Anti-wear Tribofilm

ComponentPostulated Role in Wear Mitigation
Zinc/Iron SulfatesFormation of a glassy, amorphous protective layer.
Zinc OxideProvides a hard, wear-resistant component of the film.
Iron OxidesFormed from the reaction with the steel surface, integrating into the tribofilm.
Carbonaceous SpeciesDerived from the decomposition of the dinonylnaphthalene ligands, potentially providing a graphitic or amorphous carbon layer with low friction properties.

Catalytic and Electrocatalytic Action Principles

The catalytic activity of Zinc bis(dinonylnaphthalenesulphonate) can be attributed to the properties of the zinc center and its coordination environment.

Zinc(II) ions are known to function as Lewis acids, capable of accepting electron pairs from donor molecules. nih.govnih.govresearchgate.netrsc.orglumenlearning.comrsc.org In Zinc bis(dinonylnaphthalenesulphonate), the zinc center can coordinate to substrates, thereby activating them towards nucleophilic attack. This Lewis acidity is central to its potential catalytic role in various organic reactions, such as esterifications, transesterifications, and aldol (B89426) reactions. The large dinonylnaphthalenesulphonate ligands can influence the steric environment around the zinc center, potentially imparting substrate selectivity.

Furthermore, some dinuclear zinc complexes have been shown to exhibit bifunctional catalytic activity, possessing both a Lewis acidic site and a Brønsted basic site. nih.govnih.gov While the monomeric structure of Zinc bis(dinonylnaphthalenesulphonate) is more common, the potential for forming such catalytically active dimeric or oligomeric species in solution cannot be entirely ruled out. The sulfonate group, being the conjugate base of a strong acid, is a very weak base and is unlikely to participate directly in base catalysis.

The involvement of Zinc bis(dinonylnaphthalenesulphonate) in classical organometallic catalytic cycles, such as those involving oxidative addition and reductive elimination, is not a primary characteristic of this compound. The zinc(II) center is redox-inactive under typical catalytic conditions, meaning it does not readily undergo changes in its oxidation state.

However, the compound could potentially be involved in radical reactions, primarily through the homolytic cleavage of bonds in the organic ligands at elevated temperatures. The resulting organic radicals could then initiate or participate in polymerization or oxidation processes. The zinc center itself is not expected to be directly involved in the generation or stabilization of radical species.

When supported on a solid material, Zinc bis(dinonylnaphthalenesulphonate) can act as a precursor for a heterogeneous catalyst. Thermal treatment can decompose the complex, depositing zinc oxide or zinc sulfide (B99878) nanoparticles on the support. These supported zinc species are known to be active catalysts for a variety of reactions, including methanol (B129727) synthesis, water-gas shift reaction, and various organic transformations. The nature of the support material can significantly influence the catalytic activity of the resulting zinc-based catalyst.

Mechanisms in Ion Exchange and Metal Extraction Processes

In the context of solvent extraction, Zinc bis(dinonylnaphthalenesulphonate) can participate in the extraction of other metal ions from an aqueous phase into an organic phase through an ion-exchange mechanism. The zinc ion in the complex can be exchanged for another metal ion (Mⁿ⁺) that has a higher affinity for the dinonylnaphthalenesulphonate ligands.

The large, bulky dinonylnaphthalenesulphonate ligands create a highly hydrophobic (lipophilic) environment around the metal ion. When a target metal ion from an aqueous solution complexes with these ligands, the resulting metal-sulfonate complex is much more soluble in an organic solvent than in water, thus facilitating its extraction.

The precursor, dinonylnaphthalene sulfonic acid, is known to form micelles in organic solvents, which can encapsulate water and metal ions, playing a crucial role in the extraction process. It is highly probable that Zinc bis(dinonylnaphthalenesulphonate) also forms such aggregates, which can enhance the extraction efficiency. This process is often synergistic, meaning that the extraction efficiency of a mixture of extractants can be greater than the sum of their individual efficiencies. mdpi.comnih.govsemanticscholar.orgnih.gov

The selectivity of the extraction process for a particular metal ion is determined by several factors, including:

The relative stability of the complex formed between the target metal ion and the dinonylnaphthalenesulphonate ligand compared to the zinc complex.

The pH of the aqueous phase, which affects the protonation state of the ligand and the hydrolysis of the metal ions.

The nature of the organic solvent.

Table 2: Factors Influencing Metal Ion Selectivity in Extraction

FactorInfluence on Selectivity
Ionic Radius of Target Metal Can affect the coordination geometry and stability of the resulting complex.
Charge of Target Metal Ion Higher charged ions may form more stable complexes, but hydration energy also plays a role.
Aqueous Phase pH Controls the competition between protons and metal ions for the sulfonate ligand.
Organic Solvent Polarity Affects the solubility of the metal-sulfonate complex and the stability of the micellar aggregates.

Thermodynamics and Kinetics of Solvent Extraction

The use of organophosphorus compounds and other extractants for the solvent extraction of zinc from various aqueous solutions is a well-established hydrometallurgical process. While specific thermodynamic and kinetic data for Zinc bis(dinonylnaphthalenesulphonate) as a primary extractant is not extensively available in the reviewed literature, the principles governing such extractions can be understood from studies on analogous systems, such as those employing di(2-ethylhexyl)phosphoric acid (D2EHPA).

The thermodynamics of zinc extraction are typically investigated by examining the influence of various parameters on the distribution of zinc between the aqueous and organic phases at equilibrium. Key parameters include the pH of the aqueous phase, the concentration of the extractant in the organic phase, temperature, and the phase ratio. The extraction of zinc(II) by a cation-exchange extractant like dinonylnaphthalene sulfonic acid can be represented by a general equilibrium equation. The equilibrium constant (Kex) for this reaction is a crucial thermodynamic parameter that indicates the efficiency of the extraction.

Kinetic studies in solvent extraction focus on the rate at which the metal ion is transferred from the aqueous phase to the organic phase. The kinetics are often influenced by factors such as agitation speed, interfacial area, temperature, and the concentrations of the reactants. The rate-determining step can be either diffusion-controlled or reaction-controlled. Mathematical models, such as the first-order and second-order kinetic models, are often applied to experimental data to determine the rate constants and to elucidate the extraction mechanism. researchgate.net

Due to the limited availability of specific data for Zinc bis(dinonylnaphthalenesulphonate), the following table presents representative thermodynamic parameters for the extraction of zinc using the more commonly studied extractant, D2EHPA, to illustrate the typical values encountered in such systems.

Table 1: Thermodynamic Parameters for Zinc Extraction with D2EHPA

Thermodynamic Parameter Value Conditions
Enthalpy Change (ΔH) -27.7 kJ/mol From sulfate media
Entropy Change (ΔS) -50.9 J/mol·K From sulfate media
Gibbs Free Energy Change (ΔG) -12.5 kJ/mol At 298 K, from sulfate media

Note: The data in this table is for the extraction of zinc using D2EHPA and is provided as a representative example due to the lack of specific data for Zinc bis(dinonylnaphthalenesulphonate) in the reviewed literature.

Electrochemistry and Advanced Material Interactions

The electrochemical properties of Zinc bis(dinonylnaphthalenesulphonate) and its interactions with advanced materials are of interest for various applications, including corrosion inhibition and energy storage.

The application of organic coatings to metal surfaces is a common strategy to protect against corrosion by creating a barrier to corrosive agents and by modulating the electrochemical reactions at the metal-electrolyte interface. While the use of Zinc bis(dinonylnaphthalenesulphonate) specifically as a primary component in surface coatings for modulating electrochemical reactions is not extensively documented in the available scientific literature, surfactants and related compounds are known to be used as additives in coating formulations. researchgate.net These additives can influence the formation and properties of the coating, such as adhesion, porosity, and hydrophobicity, thereby affecting the corrosion protection performance.

The rheological behavior of polymer-surfactant complexes is a critical aspect in many industrial applications, where these systems are subjected to shear forces. The interaction between polymers and surfactants can lead to the formation of complex structures that exhibit non-Newtonian flow behavior, such as shear-thinning.

While direct studies on polymer complexes with Zinc bis(dinonylnaphthalenesulphonate) are limited, research on related systems, such as polyaniline-dinonylnaphthalene disulfonic acid (DNNDSA) composites, provides insights into the potential shear-induced conformational changes. In such systems, the addition of the sulfonated compound to a polymer matrix can significantly alter the rheological properties. Under the application of shear, the polymer chains and the associated surfactant molecules can align in the direction of flow, leading to a decrease in viscosity, a phenomenon known as shear-thinning. mdpi.com

The following table presents data on the rheological behavior of a polymer-surfactant system, illustrating the typical changes observed under shear.

Table 2: Rheological Properties of a Representative Polymer-Surfactant System

Shear Rate (s⁻¹) Viscosity (Pa·s) Shear Stress (Pa)
0.1 10.5 1.05
1 8.2 8.2
10 4.5 45
100 1.8 180

Note: This data is representative of a general polymer-surfactant system and is intended to illustrate the concept of shear-thinning behavior. Specific data for complexes involving Zinc bis(dinonylnaphthalenesulphonate) was not available in the reviewed literature.

Advanced Analytical Methodologies for Compound Elucidation and In Situ Monitoring

Chromatographic Separation Techniques for Purity and Component Analysis

Chromatographic methods are indispensable for separating and analyzing the components of Zinc bis(dinonylnaphthalenesulphonate) preparations. These techniques provide detailed information on the purity of the compound and the distribution of its molecular species.

High-Performance Liquid Chromatography (HPLC) is a powerful technique for assessing the purity of Zinc bis(dinonylnaphthalenesulphonate). Given the compound's structure, which includes a non-polar dinonylnaphthalene (B12650604) group and an ionic sulfonate group, reversed-phase HPLC is a suitable approach. In this method, a non-polar stationary phase is used with a more polar mobile phase.

For the analysis of sulfonated compounds like Zinc bis(dinonylnaphthalenesulphonate), ion-pair reversed-phase HPLC can be particularly effective. This technique involves adding an ion-pairing reagent to the mobile phase, which forms a neutral ion pair with the charged sulfonate group, allowing for better retention and separation on a reversed-phase column. The separation can be monitored using a UV detector, as the naphthalene (B1677914) rings are strong chromophores. A typical HPLC setup for this analysis would involve a C18 column and a mobile phase gradient of acetonitrile (B52724) and water with an added ion-pairing agent. The purity of the compound is determined by the relative area of the main peak in the chromatogram.

A method for the analysis of a number of surfactants which contained no UV-chromophores, using RP-HPLC with Indirect Photometric Detection, IPD has been developed. nih.gov Pyridinium salts were used as the visualization reagents, forming ion-pair complexes with the sulfonate surfactants, which allowed for ordinary UV-detection. nih.gov The eluents consisted of mixtures of acetonitrile and water. nih.gov This method was found to be sensitive with good signal to noise ratios and linear responses over a wide concentration range. nih.gov

Table 1: Illustrative HPLC Parameters for Purity Analysis of Zinc bis(dinonylnaphthalenesulphonate)

ParameterValue
Column C18 Reversed-Phase (e.g., 250 mm x 4.6 mm, 5 µm)
Mobile Phase A Water with 5 mM Tetrabutylammonium Phosphate (B84403)
Mobile Phase B Acetonitrile with 5 mM Tetrabutylammonium Phosphate
Gradient 50% B to 100% B over 20 minutes
Flow Rate 1.0 mL/min
Detection UV at 254 nm
Injection Volume 20 µL
Column Temperature 35 °C

This table presents a hypothetical but representative set of HPLC conditions based on established methods for similar sulfonate compounds.

Gel Permeation Chromatography (GPC), also known as Size Exclusion Chromatography (SEC), is employed to determine the molecular weight distribution of macromolecular compounds like Zinc bis(dinonylnaphthalenesulphonate). infinitalab.comshimadzu.com This technique separates molecules based on their size in solution. resolvemass.ca Larger molecules elute from the chromatography column first, followed by smaller molecules. libretexts.org

The analysis is conducted by dissolving the sample in a suitable organic solvent, such as tetrahydrofuran (B95107) (THF), and passing it through a column packed with porous gel. The molecular weight distribution is then determined by comparing the elution times of the sample components to those of known molecular weight standards, typically polystyrene standards. GPC is crucial for verifying the consistency of the manufacturing process and for understanding how molecular size might influence the compound's performance properties. The results provide the number average molecular weight (Mn), weight average molecular weight (Mw), and the polydispersity index (PDI = Mw/Mn), which indicates the breadth of the molecular weight distribution. resolvemass.ca

Table 2: Representative GPC Data for Zinc bis(dinonylnaphthalenesulphonate)

ParameterResult
Number Average Molecular Weight (Mn) 950 g/mol
Weight Average Molecular Weight (Mw) 1050 g/mol
Polydispersity Index (PDI) 1.11
Elution Solvent Tetrahydrofuran (THF)
Calibration Standard Polystyrene

The data in this table are illustrative and represent typical values that might be obtained for a macromolecular compound of this nature.

Elemental Analysis for Stoichiometric Verification

Elemental analysis is critical for confirming the stoichiometric composition of Zinc bis(dinonylnaphthalenesulphonate), particularly the concentration of zinc. Several atomic spectroscopy techniques are well-suited for this purpose.

Inductively Coupled Plasma-Atomic Emission Spectrometry (ICP-AES), also known as Inductively Coupled Plasma-Optical Emission Spectrometry (ICP-OES), is a highly sensitive technique for determining the elemental composition of a sample. azom.com For the analysis of Zinc bis(dinonylnaphthalenesulphonate), the sample is typically diluted in an appropriate organic solvent and introduced into a high-temperature argon plasma. The intense heat of the plasma excites the zinc atoms, causing them to emit light at characteristic wavelengths. The intensity of this emitted light is directly proportional to the concentration of zinc in the sample. This method is widely used for the analysis of lubricating oils and additives to determine their elemental content. wearcheck.comminglanchem.com ASTM D4951 and ASTM D5185 are standard methods that utilize ICP-AES for the determination of additive elements in lubricating oils. azom.com

Atomic Absorption Spectrometry (AAS) is another robust technique for quantifying the zinc content in Zinc bis(dinonylnaphthalenesulphonate). In this method, a solution of the sample is aspirated into a flame, where it is atomized. A light beam from a zinc hollow-cathode lamp is passed through the flame, and the amount of light absorbed by the ground-state zinc atoms is measured. The absorbance is proportional to the concentration of zinc in the sample. Both flame AAS and the more sensitive graphite (B72142) furnace AAS (GF-AAS) can be utilized for this analysis. acs.orgnemi.gov AAS is a well-established method for the determination of zinc in a variety of matrices, including pharmaceutical preparations and lubricating oils. nih.gov

X-ray Fluorescence (XRF) spectroscopy is a non-destructive analytical technique used to determine the elemental composition of materials. When the sample is irradiated with high-energy X-rays, the atoms within the sample are excited, leading to the emission of secondary (or fluorescent) X-rays. Each element emits X-rays at a unique energy, and the intensity of these X-rays is related to the concentration of the element in the sample. XRF is particularly useful for analyzing lubricating oils and additives for elements such as zinc, calcium, and sulfur. intertek.comdtic.mil It offers the advantage of simple sample preparation, often requiring only the placement of the liquid sample in a sample cup. researchgate.net

Table 3: Comparison of Elemental Analysis Techniques for Zinc Determination

TechniquePrincipleTypical Sample PreparationAdvantages
ICP-AES Emission of light from excited atoms in a plasmaDilution in an organic solventHigh sensitivity, multi-element capability
AAS Absorption of light by ground-state atoms in a flame or furnaceDilution in an organic solventHigh specificity, relatively low cost
XRF Emission of characteristic X-rays upon excitationMinimal, direct analysis of liquidNon-destructive, rapid analysis

Electrochemical Sensor Development and Measurement Principles

Electrochemical sensors offer a powerful platform for the real-time, sensitive, and selective detection of chemical species. The development of sensors tailored for Zinc bis(dinonylnaphthalenesulphonate) involves intricate design and a deep understanding of its electrochemical properties.

Ion-selective electrodes (ISEs) are potentiometric sensors that respond to the activity of a specific ion in a solution. For a complex molecule like Zinc bis(dinonylnaphthalenesulphonate), an ISE would likely be designed to be responsive to the dinonylnaphthalenesulfonate anion. The core of such an ISE is a polymeric membrane, typically composed of polyvinyl chloride (PVC), a plasticizer, and a specific ionophore that selectively binds to the target anion. nih.govtandfonline.com

The mechanism of detection is based on the establishment of a potential difference across the membrane, which is proportional to the logarithm of the activity of the target ion in the sample solution, as described by the Nernst equation. tandfonline.com The ionophore, a lipophilic molecule, forms a stable complex with the dinonylnaphthalenesulfonate anion at the membrane-sample interface. This selective complexation facilitates the transport of the anion into the membrane phase, generating a phase boundary potential.

The design of an effective ISE for Zinc bis(dinonylnaphthalenesulphonate) would involve the synthesis of a highly selective ionophore. Quaternary ammonium (B1175870) or phosphonium (B103445) salts with large, sterically hindered organic groups could serve as potential candidates for the ionophore, as they can form stable ion pairs with the bulky dinonylnaphthalenesulfonate anion. mdpi.comirb.hr The performance of the developed ISE would be characterized by its linear range, detection limit, slope of the calibration curve, and selectivity over other interfering ions commonly found in lubricant matrices.

Table 1: Performance Characteristics of a Hypothetical Dinonylnaphthalenesulfonate-Selective Electrode

Parameter Value
Linear Range 1.0 x 10⁻⁶ M to 1.0 x 10⁻² M
Nernstian Slope -58.5 mV/decade
Limit of Detection 5.0 x 10⁻⁷ M
Response Time < 30 seconds

Voltammetric and potentiometric techniques are highly sensitive electrochemical methods suitable for the trace analysis of electroactive species. researchgate.net For Zinc bis(dinonylnaphthalenesulphonate), these techniques would primarily target the zinc cation.

Potentiometric titration is a classic and reliable method for determining the concentration of a substance. In the context of Zinc bis(dinonylnaphthalenesulphonate), a potentiometric titration could be performed using a zinc-selective electrode as the indicator electrode. metrohm.com The sample containing the compound would be titrated with a standard solution of a strong chelating agent, such as ethylenediaminetetraacetic acid (EDTA). The potential of the zinc ISE would be monitored throughout the titration, and the endpoint, corresponding to the complete complexation of zinc ions, would be determined from the sharp change in potential.

Anodic Stripping Voltammetry (ASV) is an exceptionally sensitive technique for the determination of trace metals. libretexts.org The analysis of Zinc bis(dinonylnaphthalenesulphonate) by ASV would involve a two-step process. First, in the deposition step, a negative potential is applied to a working electrode (e.g., a mercury film or bismuth film electrode) to reduce the zinc ions from the sample onto the electrode surface, preconcentrating the analyte. metrohm.comnih.gov Subsequently, in the stripping step, the potential is scanned in the positive direction, causing the oxidation (stripping) of the deposited zinc back into the solution. The resulting oxidation peak current is directly proportional to the concentration of zinc in the sample. libretexts.org The presence of the large dinonylnaphthalenesulfonate ligand may influence the deposition potential and peak characteristics, requiring careful optimization of the experimental parameters. acs.org

Table 2: Typical Parameters for Anodic Stripping Voltammetry of Zinc

Parameter Value
Working Electrode Bismuth Film Electrode
Deposition Potential -1.2 V (vs. Ag/AgCl)
Deposition Time 120 s
Quiescent Time 15 s
Scan Rate 100 mV/s

Surface Science Techniques for Interfacial Characterization

Understanding the behavior of Zinc bis(dinonylnaphthalenesulphonate) at interfaces is crucial for its application as a lubricant additive. Surface science techniques provide invaluable insights into the chemical and physical properties of the films formed by this compound on various substrates.

X-ray Photoelectron Spectroscopy (XPS) is a surface-sensitive technique that provides information about the elemental composition and chemical states of the top few nanometers of a material. kit.edu When a surface is treated with Zinc bis(dinonylnaphthalenesulphonate), XPS can be used to analyze the resulting adsorbed film.

By irradiating the surface with X-rays and analyzing the kinetic energy of the emitted photoelectrons, XPS can identify the presence of zinc, sulfur, oxygen, carbon, and sodium. High-resolution spectra of the individual elements can reveal their chemical bonding environments. For instance, the binding energy of the Zn 2p peak can indicate whether zinc is present as a salt or has undergone a chemical transformation at the interface. nih.govmdpi.com Similarly, the S 2p spectrum can distinguish between sulfonate and other sulfur species that might form under tribological stress. researchgate.net Depth profiling, which involves sputtering away the surface layer by layer with an ion beam, can be used to determine the thickness and composition of the additive film. chalcogen.ro

Table 3: Expected XPS Binding Energies for Elements in Zinc bis(dinonylnaphthalenesulphonate)

Element Core Level Expected Binding Energy (eV) Chemical State Information
Zn 2p₃/₂ ~1022.0 Associated with the zinc sulfonate salt
S 2p ~168.5 Indicative of the sulfonate group (R-SO₃⁻)
O 1s ~532.0 Oxygen in the sulfonate group
C 1s ~285.0 Aliphatic and aromatic carbons

Atomic Force Microscopy (AFM) is a powerful technique for imaging surfaces at the nanoscale and measuring the forces between a sharp tip and the sample surface. mdpi.com AFM can be used to characterize the films formed by Zinc bis(dinonylnaphthalenesulphonate) on a substrate. asme.orgasme.org

In imaging mode, AFM can provide detailed topographical information about the adsorbed layer, revealing its morphology, thickness, and homogeneity. tandfonline.com For instance, it can show whether the compound forms a uniform monolayer, aggregates into micelles, or creates more complex structures on the surface. nih.govresearchgate.net This is particularly relevant for understanding its function as a lubricant additive, where the structure of the protective film is critical. tandfonline.com

In force spectroscopy mode, the AFM tip is approached towards and retracted from the surface while measuring the cantilever deflection, which is then converted into a force-distance curve. jst.go.jp This allows for the direct measurement of interfacial forces, such as adhesion and repulsion, between the tip and the additive film. ucl.ac.uk These measurements can provide insights into the mechanical properties of the film, such as its stiffness and lubricity at the nanoscale. acs.org

Table 4: Representative AFM Data for a Surface Coated with Zinc bis(dinonylnaphthalenesulphonate)

Parameter Description Typical Value
Root Mean Square (RMS) Roughness A measure of the surface topography variation 2 - 5 nm
Film Thickness The average height of the adsorbed layer 5 - 15 nm
Adhesion Force The force required to pull the AFM tip off the surface 1 - 3 nN

Environmental Behavior and Transformation Pathways

Environmental Partitioning and Transport Mechanisms

The distribution of Zinc bis(dinonylnaphthalenesulphonate) in the environment is largely governed by its high affinity for organic matter and low solubility in water.

Due to its chemical nature, Zinc bis(dinonylnaphthalenesulphonate) is expected to strongly adsorb to environmental particulates. The large, non-polar dinonylnaphthalene (B12650604) groups confer a hydrophobic character, leading to a high affinity for organic carbon present in soil and sediment. This behavior is consistent with related dinonylnaphthalene sulfonic acid compounds, which show a strong tendency to adsorb to soil and sediment, a process that attenuates their potential for volatilization. epa.gov In aquatic environments, the compound will preferentially partition from the water column to suspended solids and bottom sediments. In terrestrial systems, it will bind tightly to the organic fraction of soil, significantly limiting its movement. Studies on the general adsorption of zinc ions (Zn2+) show a strong relationship with soil organic carbon content and cation exchange capacity (CEC). pjoes.com While the behavior of the intact organometallic complex may differ, the principle of strong binding to soil components remains relevant.

Table 1: Factors Influencing Adsorption of Zinc Species in Soil

Soil Parameter Influence on Adsorption Rationale
Organic Carbon High The hydrophobic dinonylnaphthalene portion of the molecule has a strong affinity for organic matter. epa.gov
Cation Exchange Capacity (CEC) High The zinc cation can interact with negatively charged sites on clay and organic matter particles. pjoes.com
Clay Content High Clay minerals provide surface area and charged sites for adsorption. researchgate.net

| pH | Moderate | Soil pH affects the surface charge of soil particles and the speciation of any dissociated zinc ions. industrialchemicals.gov.au |

The mobility of Zinc bis(dinonylnaphthalenesulphonate) in both aquatic and terrestrial environments is anticipated to be very low. Its negligible water solubility and strong adsorptive characteristics are the primary limiting factors. wikipedia.orgepa.gov

In aquatic systems, the compound is unlikely to be transported over long distances in a dissolved phase. Instead, its transport will be associated with the movement of particulate matter, such as suspended sediments during high-flow events. industrialchemicals.gov.au

In terrestrial systems, the compound is expected to be immobile in the soil profile. Leaching into groundwater is highly improbable due to its strong binding to soil particles in the upper horizons. This retention in the topsoil indicates a potential for accumulation in areas of repeated application or disposal. nih.gov Studies on other organic zinc complexes, with the exception of highly mobile chelates like Zn-EDTA, have shown very little migration and leaching in soil profiles, indicating a strong potential for accumulation in the surface horizons. nih.gov

Degradation Pathways in Environmental Matrices

The complex structure of Zinc bis(dinonylnaphthalenesulphonate), featuring a stable aromatic core and highly branched alkyl chains, suggests a high degree of persistence in the environment.

The potential for photolytic degradation—breakdown by sunlight—is largely limited to the environmental surfaces where the compound might be exposed, such as surface water or the uppermost layer of soil. While the naphthalene (B1677914) structure can absorb UV radiation, significant photolysis is unlikely for the bulk of the compound that is adsorbed to soil and sediment below the surface.

The compound is noted for its chemical stability. google.com The rate of hydrolysis for related dinonylnaphthalene sulfonic acids is considered negligible under typical environmental conditions. epa.gov One patent specifies that the hydrolysis rate of dinonylnaphthalene sulfonic acid is 20 to 30 times less than that of mahogany sulfonic acid, indicating significant stability against breakdown by water. google.com

Bioavailability and Bioremediation Potential in Environmental Contexts

The bioavailability of Zinc bis(dinonylnaphthalenesulphonate) is complex, involving potential exposure to the intact molecule, the dinonylnaphthalenesulfonate anion, and the zinc cation upon any dissociation.

Its low water solubility limits the bioavailability to pelagic (water column) organisms. wikipedia.org However, for benthic (sediment-dwelling) and soil-dwelling organisms, exposure through ingestion of contaminated particulates is the primary route. Toxicity studies on related compounds, such as barium and calcium dinonylnaphthalene sulfonate, have demonstrated significant acute toxicity to aquatic invertebrates, with LC50 values ranging from 0.47 to 12.1 µg/L. nih.gov This suggests that the dinonylnaphthalenesulfonate anion itself is bioavailable and can exert toxic effects. The bioavailability of the zinc from the parent compound is less clear and would depend on the rate of its release into the environment.

There is currently no information available regarding specific bioremediation strategies for Zinc bis(dinonylnaphthalenesulphonate). Its persistence, low water solubility, and strong adsorption to soil present significant challenges for conventional bioremediation techniques.

Table 2: Summary of Environmental Behavior

Process Expected Behavior of Zinc bis(dinonylnaphthalenesulphonate)
Adsorption Strong affinity for soil organic matter and sediment.
Mobility Very low in both aquatic and terrestrial systems.
Biodegradation Slow, due to complex and stable molecular structure.
Hydrolysis Negligible; compound is highly stable in water.

| Bioavailability | Low in the water column; higher for sediment/soil organisms via ingestion. |

Future Research Directions and Emerging Paradigms

Development of Novel Synthetic Routes for Structural Precision

Future synthetic research will likely focus on achieving greater control over the molecular architecture of Zinc Bis(dinonylnaphthalenesulphonate). Current manufacturing processes, while effective, can result in isomeric mixtures of the dinonylnaphthalene (B12650604) hydrophobe. google.comgoogle.com Advanced synthetic strategies are needed to control the precise placement of the nonyl groups on the naphthalene (B1677914) ring and the subsequent sulfonation and metallation steps.

The coordination chemistry of the sulfonate group is a key area for exploration. While often considered a poor ligand, the sulfonate group can adopt various coordination modes (η¹ and η²) or act as a counteranion, influencing the final structure of the metal complex. globethesis.comresearchgate.net Research into controlling these coordination modes during synthesis could lead to novel structures with tailored properties. One promising avenue is the use of templating agents or structure-directing solvents to guide the self-assembly of the metal-ligand framework. globethesis.com

Moreover, developing more direct and atom-economical synthetic routes is a priority. Current methods often involve multiple steps, including alkylation, sulfonation, and neutralization. google.comgoogle.com Future approaches could explore one-pot syntheses or catalytic routes that minimize waste and energy consumption, aligning with the principles of green chemistry.

Research FocusObjectivePotential Methodologies
Isomer ControlSynthesize specific isomers of dinonylnaphthalene sulfonic acid to establish structure-property relationships.Shape-selective catalysis, use of specific nonene isomers.
Coordination ChemistryControl the coordination mode of the sulfonate group to the zinc ion.Use of templating agents, solvent engineering, synthesis of specific sulfonate precursors. globethesis.com
Process IntensificationDevelop more efficient and sustainable synthetic processes.One-pot reactions, continuous flow chemistry, novel catalytic systems.

Exploration of Advanced Functional Material Integration

The established role of Zinc Bis(dinonylnaphthalenesulphonate) as a corrosion inhibitor and anti-wear additive in lubricants provides a foundation for its integration into more advanced functional materials. researchgate.net A significant future direction is the incorporation of this or similar sulfonate-containing molecules into "smart" coatings and polymers.

Research into functionalizing polymers with sulfonic acid groups has shown promise in creating materials with unique properties, such as the ability to induce the nucleation of bioactive apatite layers. nih.gov This suggests that polymers functionalized with dinonylnaphthalene sulfonate groups could be developed. The bulky, hydrophobic dinonylnaphthalene portion would offer compatibility with polymer matrices, while the polar zinc sulfonate head could provide active sites for sensing, self-healing, or targeted release of inhibiting agents.

For instance, in the realm of smart coatings for corrosion protection, microcapsules containing Zinc Bis(dinonylnaphthalenesulphonate) could be embedded within a polymer matrix. nasa.govicrc.ac.ir These microcapsules could be designed to release their contents in response to specific environmental triggers, such as a change in pH that often accompanies the onset of corrosion. nasa.gov This would provide on-demand protection, extending the lifetime of the coating and the underlying substrate.

Material ConceptFunctional PrinciplePotential Application
Sulfonate-Functionalized PolymersCovalent bonding of dinonylnaphthalene sulfonate moieties to polymer backbones.Self-lubricating polymers, materials with enhanced thermal stability.
Smart CoatingsEncapsulation of Zinc Bis(dinonylnaphthalenesulphonate) for controlled release. nasa.govicrc.ac.irCorrosion-indicating and self-healing protective coatings for metals.
Advanced CompositesUse as a dispersant and surface modifier for nanoparticles in composite materials. google.comPolymer nanocomposites with improved mechanical and tribological properties.

Enhancement of Theoretical Models for Predictive Capabilities

The development of robust theoretical models is crucial for accelerating the design and optimization of molecules like Zinc Bis(dinonylnaphthalenesulphonate). Future research will increasingly rely on computational chemistry to predict the performance of this additive and to guide the synthesis of new derivatives with enhanced properties.

Molecular dynamics (MD) simulations are a powerful tool for understanding the behavior of lubricant additives at the atomic level. nih.govarxiv.orgnd.edu Future MD studies could focus on elucidating the precise mechanism by which Zinc Bis(dinonylnaphthalenesulphonate) forms protective films on metal surfaces. Simulations could model the adsorption of the molecule, the structure of the resulting monolayer, and its ability to prevent contact between asperities under various load and temperature conditions. nih.gov This would provide insights that are difficult to obtain through experimental methods alone.

Quantitative Structure-Property Relationship (QSPR) models offer a complementary approach. By correlating the molecular structure of a series of related sulfonate compounds with their experimentally determined properties (e.g., corrosion inhibition efficiency, friction coefficient), QSPR models can be developed to predict the performance of new, unsynthesized molecules. researchgate.net This predictive capability can significantly reduce the time and cost associated with the experimental screening of new additive candidates.

Modeling TechniqueResearch GoalExpected Outcome
Molecular Dynamics (MD)Elucidate the film-forming mechanism on metal surfaces. arxiv.orgnd.eduAtomistic understanding of anti-wear and corrosion inhibition properties.
Quantum Chemistry (DFT)Calculate electronic properties and reactivity of the molecule.Insights into chemical interactions with surfaces and other lubricant components.
QSPR ModelingPredict performance based on molecular structure. researchgate.netRapid screening of new candidate molecules with improved properties.

Innovation in In-Situ and Real-Time Analytical Probing

A deeper understanding of the dynamic processes involving Zinc Bis(dinonylnaphthalenesulphonate) at interfaces requires the development and application of advanced in-situ and real-time analytical techniques. Traditional lubricant analysis often relies on post-mortem analysis of oils and surfaces, which may not capture the transient chemical species and film structures that exist under operating conditions. machinerylubrication.com

Attenuated Total Reflection Fourier Transform Infrared (ATR-FTIR) spectroscopy , coupled with tribometers, is an emerging technique for the in-situ chemical analysis of tribological films. ethz.ch This method allows for the continuous monitoring of the lubricant layer at the metal surface/lubricant interface during a sliding experiment. ethz.ch Future research could apply this technique to study the tribochemical reactions of Zinc Bis(dinonylnaphthalenesulphonate), providing real-time data on film formation kinetics and the influence of load, speed, and temperature on the chemical composition of the protective layer. ethz.ch

Furthermore, real-time corrosion monitoring methods, such as those based on electrochemical noise or linear polarization resistance, can provide immediate feedback on the effectiveness of corrosion inhibitors. researchgate.netdau.eduresearchgate.netsmartcorrs.com Integrating these sensors into systems lubricated with oils containing Zinc Bis(dinonylnaphthalenesulphonate) could allow for the dynamic optimization of inhibitor concentration and provide early warnings of corrosive conditions. bakerhughes.com

Analytical TechniqueApplicationInformation Gained
In-Situ ATR-FTIR SpectroscopyReal-time analysis of tribofilm formation. ethz.chKinetics and mechanism of surface film formation under tribological stress.
Real-Time Electrochemical MonitoringContinuous assessment of corrosion inhibition. researchgate.netdau.eduDynamic performance of the additive in preventing corrosion.
Scanning Probe Microscopy (SPM)High-resolution imaging of adsorbed additive layers.Molecular-level visualization of the protective film structure.

Contribution to Sustainable Chemistry and Circular Economy Frameworks

The specialty chemicals industry is increasingly focusing on sustainability and the principles of the circular economy. machinerylubrication.comresearchgate.net Future research on Zinc Bis(dinonylnaphthalenesulphonate) will need to address its environmental footprint and its role within a circular economic model. This includes developing more sustainable synthesis routes, as mentioned previously, as well as considering the entire life cycle of the additive.

A key area of research will be the development of biodegradable alternatives to traditional lubricant additives. machinerylubrication.comnovvi.comlube-media.com While Zinc Bis(dinonylnaphthalenesulphonate) is effective, its long-term environmental fate is a consideration. Future research may focus on modifying its structure to enhance its biodegradability without compromising its performance. This could involve, for example, incorporating ester linkages into the alkyl side chains that are susceptible to hydrolysis.

Furthermore, the concept of a circular economy for lubricants is gaining traction. tandfonline.comgearsolutions.com This involves not only the re-refining of base oils but also the recovery and reuse of valuable additives. Research into methods for selectively extracting and regenerating Zinc Bis(dinonylnaphthalenesulphonate) from used oils could contribute significantly to this goal. This would reduce the need for virgin raw materials and minimize the environmental impact associated with the disposal of used lubricants.

Sustainability AspectResearch DirectionDesired Outcome
BiodegradabilityDesign and synthesis of more biodegradable versions of the molecule. machinerylubrication.comnovvi.comLubricant additives with reduced environmental persistence.
Life Cycle AssessmentComprehensive evaluation of the environmental impact from synthesis to disposal.Identification of hotspots for environmental improvement in the product lifecycle.
Circular EconomyDevelopment of methods for recovery and reuse from used lubricants. gearsolutions.comReduced waste and conservation of resources.
Renewable FeedstocksExploration of bio-based raw materials for the synthesis of the naphthalene and nonene precursors. researchgate.netReduced reliance on fossil-based feedstocks.

Q & A

Q. What standardized methods are recommended for synthesizing Zinc bis(dinonylnaphthalenesulphonate) with high purity for environmental analysis?

Synthesis typically involves sulfonation of dinonylnaphthalene followed by neutralization with zinc salts (e.g., zinc oxide or acetate). To ensure purity, use vacuum distillation to remove unreacted precursors and characterize intermediates via FT-IR to confirm sulfonic acid formation. Final product purity (>98%) can be validated using HPLC with UV detection at 254 nm, referencing CAS RN 248-778-2 for structural confirmation .

Q. How can researchers distinguish Zinc bis(dinonylnaphthalenesulphonate) from structurally similar metal sulfonates using spectroscopic techniques?

Combine X-ray diffraction (XRD) and solid-state NMR to differentiate crystalline phases and coordination environments. Zinc’s divalent nature creates distinct XRD peaks (e.g., d-spacing at ~3.5 Å) compared to monovalent cations like sodium. Solid-state NMR can resolve differences in sulfonate group electronic environments .

Q. What are the critical parameters for preparing stable solutions of Zinc bis(dinonylnaphthalenesulphonate) in non-polar solvents for catalytic studies?

Optimize solvent polarity (e.g., toluene or hexane) and concentration (≤10 mM) to prevent micelle formation. Use dynamic light scattering (DLS) to monitor aggregation. Stabilize solutions by adding 0.1% w/v antioxidant (e.g., BHT) to prevent sulfonate degradation under aerobic conditions .

Advanced Research Questions

Q. How can contradictions in reported catalytic activity data for Zinc bis(dinonylnaphthalenesulphonate) in polymer stabilization be resolved?

Systematically evaluate variables:

  • Reaction conditions : Temperature, solvent, and substrate ratios (e.g., polymer-to-catalyst ratio).
  • Analytical methods : Compare DSC (thermal stability) and GPC (molecular weight distribution) across studies.
  • Impurity profiling : Trace metal contaminants (e.g., iron) from synthesis can alter catalytic behavior. Use ICP-MS to quantify impurities .

Q. What advanced characterization techniques are required to elucidate the ligand-exchange dynamics of Zinc bis(dinonylnaphthalenesulphonate) in coordination chemistry?

Employ EXAFS (Extended X-ray Absorption Fine Structure) to probe zinc’s coordination geometry and ligand substitution rates. Pair with cyclic voltammetry to study redox stability in different solvents. For time-resolved dynamics, use stopped-flow UV-Vis spectroscopy .

Q. How does Zinc bis(dinonylnaphthalenesulphonate) interact with biological macromolecules, and what methodological safeguards are needed to avoid artifacts?

Use isothermal titration calorimetry (ITC) to quantify binding thermodynamics with proteins (e.g., serum albumin). Mitigate nonspecific interactions by pre-treating samples with chelating agents (e.g., EDTA). Validate findings with orthogonal techniques like SPR (surface plasmon resonance) .

Q. What strategies can reconcile discrepancies in environmental detection limits for Zinc bis(dinonylnaphthalenesulphonate) across LC-MS and ICP-OES platforms?

  • Matrix effects : Compare extraction efficiencies using SPE (solid-phase extraction) vs. liquid-liquid extraction.
  • Calibration standards : Cross-validate with certified reference materials (CRMs) for sulfonates (e.g., NIST SRM 2586).
  • Interference checks : Test for cross-reactivity with co-existing sulfonates using high-resolution MS/MS .

Q. How can computational modeling guide the design of Zinc bis(dinonylnaphthalenesulphonate) derivatives for green chemistry applications?

Perform DFT (Density Functional Theory) calculations to predict sulfonate group reactivity and zinc’s Lewis acidity. Validate with experimental Hammett parameters. Screen derivatives for biodegradability using EPI Suite software, prioritizing low bioaccumulation potential (logP < 3.5) .

Cross-Disciplinary and Regulatory Considerations

Q. What regulatory constraints apply to using Zinc bis(dinonylnaphthalenesulphonate) in cross-disciplinary studies (e.g., environmental or biomedical research)?

Adhere to REACH regulations (EC 1907/2006) for hazard communication (e.g., H319: eye irritation). For environmental studies, comply with OECD Test Guidelines (e.g., OECD 301 for biodegradation). In biomedical contexts, ensure cytotoxicity screening (ISO 10993-5) precedes in vivo experiments .

Q. How can researchers address conflicting data on the thermal degradation pathways of Zinc bis(dinonylnaphthalenesulphonate) in polymer matrices?

Combine TGA-FTIR to track volatile decomposition products (e.g., SO₂) and py-GC/MS for non-volatile residues. Compare degradation kinetics under inert (N₂) vs. oxidative (air) atmospheres to isolate mechanisms .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.